1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a furan ring, a pyridine ring, and a trifluoromethylphenyl group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridin-3-yl intermediates, followed by their coupling with a trifluoromethylphenyl isocyanate under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions include furan-2,3-dione, piperidine derivatives, and substituted trifluoromethylphenyl compounds.
Scientific Research Applications
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
When compared to similar compounds, 1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Similar compounds include:
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)13-4-1-2-5-14(13)24-17(25)23-11-12-7-8-15(22-10-12)16-6-3-9-26-16/h1-10H,11H2,(H2,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBANPJACVNZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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